Technical Guide: 3-Bromo-5-fluoroisonicotinaldehyde (CAS 1227573-02-5)
Technical Guide: 3-Bromo-5-fluoroisonicotinaldehyde (CAS 1227573-02-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoroisonicotinaldehyde is a halogenated pyridine derivative that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aldehyde group on a pyridine ring, makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the field of medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the construction of novel heterocyclic compounds with potential therapeutic applications.
This technical guide provides a summary of the available information on the properties, synthesis, and potential applications of 3-Bromo-5-fluoroisonicotinaldehyde.
Physicochemical Properties
Limited publicly available data exists for the detailed physicochemical properties of 3-Bromo-5-fluoroisonicotinaldehyde. The following table summarizes the core information gathered from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1227573-02-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₃BrFNO | Chemical Supplier Catalogs |
| Molecular Weight | 204.00 g/mol | Chemical Supplier Catalogs |
| Physical Form | Solid | Chemical Supplier Catalogs |
| Purity | Typically ≥97% | Chemical Supplier Catalogs |
Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible sources. Researchers should determine these properties experimentally.
Synthesis
Proposed Synthetic Workflow
The synthesis could potentially proceed via the bromination of a suitable fluoro-substituted isonicotinaldehyde precursor.
Caption: Proposed synthetic workflow for 3-Bromo-5-fluoroisonicotinaldehyde.
Hypothetical Experimental Protocol
This is a generalized, hypothetical protocol and requires experimental validation and optimization.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoroisonicotinaldehyde in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane).
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Reagent Addition: Add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. For radical-initiated reactions, a radical initiator like azobisisobutyronitrile (AIBN) may be added, or the reaction could be initiated with UV light. For electrophilic substitution, a Lewis acid catalyst might be necessary.
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any solid by-products (e.g., succinimide if NBS is used). Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure 3-Bromo-5-fluoroisonicotinaldehyde.
Spectroscopic Characterization
While specific spectra for 3-Bromo-5-fluoroisonicotinaldehyde are not publicly available, the expected spectroscopic data can be predicted based on its structure. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms. |
| ¹³C NMR | Signals for the six carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group and the carbons of the pyridine ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic ring, and C-Br and C-F stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (204.00 g/mol ), along with a characteristic isotopic pattern for a bromine-containing compound. |
Applications in Drug Discovery
3-Bromo-5-fluoroisonicotinaldehyde is listed as a building block and intermediate for pharmaceutical and medicinal chemistry. The presence of three distinct functional groups provides multiple points for chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.
While specific examples of marketed drugs synthesized from this exact intermediate are not readily found in public literature, its structural motifs are present in various classes of biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals, and the bromo and fluoro substituents can be used to modulate the electronic and steric properties of a molecule, potentially influencing its binding affinity to biological targets and its pharmacokinetic properties.
The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:
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Reductive amination to form substituted amines.
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Wittig reactions to form alkenes.
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Condensation reactions to form Schiff bases and other heterocyclic systems.
These transformations allow for the incorporation of the 3-bromo-5-fluoropyridinyl moiety into a wide range of molecular architectures for screening in drug discovery programs.
Signaling Pathways and Logical Relationships
Due to the lack of specific biological activity data for 3-Bromo-5-fluoroisonicotinaldehyde itself, a diagram of a specific signaling pathway it modulates cannot be provided. However, a logical relationship diagram illustrating its role as a key intermediate in a drug discovery workflow can be conceptualized.
Caption: Role of 3-Bromo-5-fluoroisonicotinaldehyde in a drug discovery workflow.
This diagram illustrates the logical progression from the starting intermediate, through chemical library synthesis and screening, to the identification of a potential drug candidate.
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Bromo-5-fluoroisonicotinaldehyde is associated with the following hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
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In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled, remove person to fresh air and keep comfortable for breathing.
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If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.
Researchers should always consult the full Safety Data Sheet from the supplier before handling this chemical and adhere to all institutional safety protocols.
Conclusion
3-Bromo-5-fluoroisonicotinaldehyde is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental and biological data are limited in the public domain, its structural features suggest a wide range of possible chemical transformations. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in the development of new chemical entities. It is imperative for researchers to conduct their own thorough characterization and safety assessments when working with this compound.






